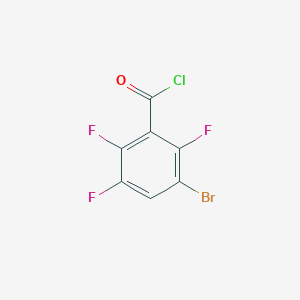

3-Bromo-2,5,6-trifluorobenzoyl chloride

Description

BenchChem offers high-quality 3-Bromo-2,5,6-trifluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5,6-trifluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,5,6-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrClF3O/c8-2-1-3(10)6(12)4(5(2)11)7(9)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSDCHSYLUPTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2,5,6-trifluorobenzoyl chloride molecular weight

An In-Depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, 3-Bromo-2,5,6-trifluorobenzoyl chloride. It covers the compound's essential properties, a robust synthesis protocol, its chemical reactivity profile, and its strategic applications as a building block in the synthesis of complex, high-value molecules.

Section 1: Physicochemical and Spectroscopic Profile

3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly functionalized aromatic acyl chloride. The presence of four distinct halogen atoms on a benzene ring makes it a valuable and versatile intermediate for introducing poly-substituted phenyl moieties into target molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical synthesis, where the strategic incorporation of fluorine and bromine atoms can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1][2][3]

The acyl chloride functional group is the most reactive derivative of a carboxylic acid, primed for nucleophilic attack, making this compound an efficient acylating agent.[4][5] The combination of this reactivity with the unique electronic effects of the trifluoro- and bromo-substituents defines its role in modern synthetic chemistry.

Key Properties

A summary of the essential quantitative data for 3-Bromo-2,5,6-trifluorobenzoyl chloride is presented below.

| Property | Value | Source |

| Molecular Formula | C₇HBrClF₃O | [6] |

| Molecular Weight | 273.43 g/mol | [6] |

| CAS Number | 1518390-38-9 | [6] |

| Canonical SMILES | O=C(Cl)C1=C(F)C(F)=CC(Br)=C1F | [6] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred |

| Purity/Specification | Typically >95-98% for research applications | Inferred |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and quality control.

-

¹⁹F NMR: This is the most definitive technique for this compound. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C5, and C6 positions. The chemical shifts and coupling constants (J-coupling) between them would provide unambiguous confirmation of the substitution pattern.

-

¹³C NMR: Seven distinct carbon signals are anticipated. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-170 ppm range). The aromatic carbons will show complex splitting patterns due to C-F coupling, with the carbons directly bonded to fluorine exhibiting large one-bond coupling constants (¹JCF).

-

¹H NMR: A single signal is expected for the lone aromatic proton at the C4 position. It will likely appear as a multiplet (a triplet of triplets or ddd) due to coupling with the adjacent fluorine atoms at C2 and C5.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride group is expected in the region of 1780-1815 cm⁻¹.[7] This higher frequency compared to other carbonyl compounds is a hallmark of the highly electrophilic acyl chloride. Additional bands corresponding to C-F and C-Br stretches will be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br, ⁸¹Br) and two chlorine isotopes (³⁵Cl, ³⁷Cl), providing a definitive confirmation of the elemental composition.

Section 2: Synthesis and Purification

The most direct and industrially scalable synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 3-bromo-2,5,6-trifluorobenzoic acid.

Principle of Synthesis: The Conversion of Carboxylic Acid to Acyl Chloride

This transformation is a cornerstone of organic synthesis. The hydroxyl group of a carboxylic acid is a poor leaving group. Chlorinating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), convert the hydroxyl into a highly reactive intermediate that readily eliminates to form the acyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8]

The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of SOCl₂, ultimately forming a reactive chlorosulfite intermediate which then collapses to yield the product.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride from 3-bromo-2,5,6-trifluorobenzoic acid using thionyl chloride.

Materials:

-

3-bromo-2,5,6-trifluorobenzoic acid

-

Thionyl chloride (SOCl₂), excess (e.g., 2-3 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous inert solvent (e.g., toluene or dichloromethane)

-

Dry glassware (Round-bottom flask, reflux condenser with drying tube)

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and product.

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2,5,6-trifluorobenzoic acid (1.0 eq).

-

Under the inert atmosphere, add an anhydrous inert solvent such as toluene, followed by an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount (1-2 drops) of anhydrous DMF. This catalyst accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Equip the flask with a reflux condenser fitted with a drying tube (containing CaCl₂ or similar) connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reaction Execution: Gently heat the mixture to reflux (approx. 80°C for toluene) with stirring.

-

Monitor the reaction progress. The reaction is typically complete when the evolution of gas ceases, usually within 2-4 hours.

-

Workup: Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken as the product is also volatile.

-

Purification: The crude 3-Bromo-2,5,6-trifluorobenzoyl chloride is purified by fractional vacuum distillation. This step is critical to remove any non-volatile impurities and residual starting material. The precise boiling point under vacuum will need to be determined experimentally. A similar compound, 3-bromo-2-chloro-4,5-difluorobenzoyl chloride, has a boiling point of 109°C at 22 mmHg, which can serve as a rough guide.[8]

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Thionyl chloride is corrosive, toxic, and reacts violently with water.

-

Evolved gases (HCl and SO₂) are corrosive and toxic.

-

Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Mandatory Visualization: Synthesis Workflow

Caption: Experimental workflow for the synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride.

Section 3: Chemical Reactivity and Handling

Reactivity Profile

The reactivity of 3-Bromo-2,5,6-trifluorobenzoyl chloride is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group.[4] Both the chlorine and oxygen atoms are strongly electron-withdrawing, creating a significant partial positive charge on the carbon, making it an excellent target for nucleophiles.[9]

Reactions proceed via a nucleophilic addition-elimination mechanism . The nucleophile first adds to the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[5]

Key reactions include:

-

Hydrolysis: Reacts vigorously with water to hydrolyze back to the parent carboxylic acid. This necessitates strict anhydrous handling conditions.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.

-

Friedel-Crafts Acylation: Reacts with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[10]

Safe Handling and Storage

-

Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress. Storage in a cool, dry, and well-ventilated area away from incompatible materials (water, alcohols, amines, bases) is crucial.

-

Handling: All manipulations should be carried out in a fume hood using dry equipment. Due to its corrosive nature, appropriate PPE is essential.

Section 4: Applications in Research and Drug Development

The strategic value of 3-Bromo-2,5,6-trifluorobenzoyl chloride lies in its identity as a fluorinated building block .[1][11] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[2][12]

Key Advantages of Incorporating the 3-Bromo-2,5,6-trifluorophenyl Moiety:

-

Metabolic Stability: The strong C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[2][3]

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially leading to stronger binding interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[11]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is critical for its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier.[3][11]

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of other molecular fragments.

This compound is therefore an ideal starting point for synthesizing libraries of amides and esters for screening in drug discovery programs, providing a direct route to novel chemical entities with potentially superior drug-like properties.

Mandatory Visualization: General Reaction Pathway

Caption: General reactivity of 3-Bromo-2,5,6-trifluorobenzoyl chloride with common nucleophiles.

Conclusion

3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly reactive and synthetically valuable building block. Its poly-halogenated structure provides medicinal chemists with a powerful tool to systematically modify lead compounds, enhancing their metabolic stability, binding affinity, and overall pharmacokinetic profile. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

Bordeaux, M., Tytgat, D., & Brégent, T. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

-

MolecularCloud. (2025, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. [Link]

-

NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. [Link]

-

Organic Chemistry. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. [Link]

-

PrepChem.com. Synthesis of 3-Bromo-2-chloro-4,5-difluorobenzoyl chloride. [Link]

-

DergiPark. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES. [Link]

-

ACS Publications. Supporting Information. [Link]

-

PubChemLite. 3-bromo-2,4,5,6-tetrafluorobenzoyl chloride. [Link]

-

He, R., et al. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ACS Publications. [Link]

-

PubChem. 3-Bromo-2-methylbenzoyl chloride. [Link]

-

ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

-

Semantic Scholar. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]

-

Cheméo. Chemical Properties of 3-Bromobenzoyl chloride (CAS 1711-09-7). [Link]

-

ChemRxiv. (2020). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. 1518390-38-9|3-Bromo-2,5,6-trifluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-2,5,6-trifluorobenzoyl chloride chemical structure

This guide details the chemical structure, synthesis, and reactivity profile of 3-Bromo-2,5,6-trifluorobenzoyl chloride , a specialized halogenated building block used in the design of complex pharmaceuticals and agrochemicals.

Chemical Architecture & Synthetic Utility in Drug Discovery

Executive Summary

3-Bromo-2,5,6-trifluorobenzoyl chloride (CAS: 1518390-38-9) is a highly functionalized benzoyl derivative characterized by a dense halogenation pattern. It serves as a critical "scaffold builder" in medicinal chemistry, offering three distinct vectors for chemical modification:

-

Acyl Chloride (C1): High-reactivity electrophile for amide/ester formation.

-

Aryl Bromide (C3): Handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Polyfluorinated Core (C2, C5, C6): Tunable sites for nucleophilic aromatic substitution (

) and metabolic blocking.

This guide provides a validated structural analysis, synthesis protocol, and reactivity map for researchers utilizing this intermediate.

Chemical Structure & Properties[1][2][3]

Structural Analysis

The molecule features a benzene ring substituted with three different halogen types and a reactive acyl chloride group.[1] The numbering convention prioritizes the carbonyl group as position 1.

| Position | Substituent | Electronic Effect | Steric Environment |

| 1 | Carbonyl Chloride (-COCl) | Strong EWG (Inductive/Resonance) | Accessible |

| 2 | Fluorine (-F) | EWG (Inductive), EDG (Resonance) | Sterically crowded (flanked by COCl and Br) |

| 3 | Bromine (-Br) | Weak EWG, Leaving Group | Accessible for Pd-catalysis |

| 4 | Hydrogen (-H) | Neutral | Para to COCl (Blocked) |

| 5 | Fluorine (-F) | EWG (Inductive) | Meta to COCl |

| 6 | Fluorine (-F) | EWG (Inductive) | Ortho to COCl |

Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Physicochemical Data

-

IUPAC Name: 3-Bromo-2,5,6-trifluorobenzoyl chloride

-

Molecular Formula:

-

Molecular Weight: 273.43 g/mol

-

Physical State: Pale yellow fuming liquid (typically) or low-melting solid.

-

Solubility: Reacts with water/alcohols; soluble in DCM, THF, Toluene.

Synthesis Protocol

The standard synthesis proceeds via the chlorination of the corresponding benzoic acid precursor.

Reaction Scheme

Precursor: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS: 118829-12-2)

Reagent: Thionyl Chloride (

Figure 1: Synthesis of 3-Bromo-2,5,6-trifluorobenzoyl chloride via acid chlorination.

Step-by-Step Methodology

-

Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or Ar line).

-

Charging: Add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq) and anhydrous toluene (optional solvent, 5-10 volumes).

-

Activation: Add Thionyl Chloride (1.5 - 2.0 eq) dropwise. Add 1-2 drops of anhydrous DMF.

-

Reaction: Heat to reflux (

) for 2-4 hours. Monitor gas evolution ( -

Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess

and -

Purification: The crude acyl chloride is typically pure enough for subsequent steps. For high purity, perform vacuum distillation (bp approx.

at reduced pressure).

Reactivity & Derivatization Profile

This molecule is a "divergent intermediate," meaning the order of reactions dictates the final structure.

Regioselectivity Analysis

-

Acylation (Path A): The acyl chloride is the most reactive site (

vs aryl positions). It reacts with amines, alcohols, and thiols to form amides, esters, and thioesters. -

Nucleophilic Aromatic Substitution (

) (Path B):-

Polyfluorinated rings are activated for

. -

Site of Attack: The nucleophile will attack the position ortho or para to the Electron Withdrawing Group (EWG).[2]

-

Since the para position (C4) is occupied by Hydrogen, attack occurs at the ortho positions (C2 or C6).

-

Prediction: C6 is the preferred site for

due to less steric hindrance compared to C2 (which is flanked by the bulky Bromine at C3) [2].

-

-

Cross-Coupling (Path C): The C3-Bromine bond is stable to standard acylation conditions but reactive under Pd(0) catalysis (Suzuki, Buchwald-Hartwig).

Experimental Workflow Diagram

Figure 2: Divergent reactivity pathways. Acylation is typically performed first to stabilize the molecule before ring modifications.

Applications in Drug Discovery

The 3-Bromo-2,5,6-trifluorobenzoyl moiety is valuable for:

-

Metabolic Stability: The fluorine atoms at C2, C5, and C6 block metabolic oxidation (P450) at these sites, extending the half-life of the drug candidate [3].

-

Lipophilicity Tuning: The trifluoro-substitution significantly increases

, improving membrane permeability. -

Fragment-Based Drug Design (FBDD): The Bromine atom serves as a "growth vector." Researchers can first attach the benzoyl group to a core scaffold, then use the Br handle to explore Structure-Activity Relationships (SAR) by coupling various aryl/heteroaryl groups.

Handling & Safety Information

-

Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water to release HCl gas.[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. Moisture sensitive. -

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle in a fume hood.[4]

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for acid chloride synthesis via ).

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

-

BLD Pharm. (n.d.). 3-Bromo-2,5,6-trifluorobenzoyl chloride Product Page. Link

-

PubChem. (2025).[5] 3-Bromo-2,5,6-trifluorobenzoic acid (Precursor Data). Link

Sources

- 1. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical properties of 3-Bromo-2,5,6-trifluorobenzoyl chloride

The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-Bromo-2,5,6-trifluorobenzoyl chloride .

CAS: 1518390-38-9 Role: Advanced Fluorinated Building Block for Medicinal Chemistry[1]

Executive Summary

3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents.[1] Its value lies in its dual-mode reactivity : it possesses a labile acyl chloride moiety for rapid scaffold attachment and a polyfluorinated aromatic core functionalized with a bromine atom, enabling secondary diversification via transition-metal catalysis (e.g., Suzuki-Miyaura coupling).[1]

The specific substitution pattern (2,5,6-trifluoro) imparts unique electronic properties, significantly increasing the acidity of the aromatic ring and activating specific sites for nucleophilic aromatic substitution (SNAr), a critical feature for designing covalent inhibitors or modifying metabolic stability in drug candidates.

Physicochemical Specifications

| Property | Data | Note |

| IUPAC Name | 3-Bromo-2,5,6-trifluorobenzoyl chloride | |

| CAS Number | 1518390-38-9 | |

| Molecular Formula | C₇HBrClF₃O | |

| Molecular Weight | 287.46 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Dependent on purity; supercools easily.[1] |

| Boiling Point | ~240–250 °C (Predicted) | Decomposes before BP at atm pressure.[1] |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |

| Storage | 2–8 °C (Cold Chain), Inert Gas | Highly moisture sensitive.[1] |

Structural Analysis & Reactivity Logic

To manipulate this molecule effectively, researchers must understand its electronic landscape. The molecule features three distinct reactivity zones, governed by the interplay of the electron-withdrawing benzoyl chloride group and the fluorine atoms.

Electronic Effects

-

Acyl Chloride (C1): The carbonyl carbon is exceptionally electrophilic due to the inductive electron withdrawal from the ortho-fluorines (F at C2 and C6). This makes amidation reactions rapid, often requiring lower temperatures than non-fluorinated analogs to prevent side reactions.

-

SNAr Activation (C2/C6): The fluorine atoms at positions 2 and 6 are activated for Nucleophilic Aromatic Substitution. While the para position (C4) is a proton (H), the ortho positions are highly electrophilic due to the combined EWG power of the Carbonyl and the Fluorines.

-

Bromine Handle (C3): The C-Br bond allows for late-stage functionalization.[1] However, Pd-catalyzed couplings should generally be performed after the acyl chloride has been converted to a stable amide or ester to avoid catalyst poisoning or side reactions with the acyl halide.

Reactivity Map (Visualization)

Caption: Hierarchical reactivity profile showing the order of operations for chemical modification.

Synthesis & Manufacturing Protocol

Precursor: 3-Bromo-2,5,6-trifluorobenzoic acid.[1]

Reagent: Thionyl Chloride (

Protocol: Acid to Acid Chloride Conversion

Note: This reaction generates HCl and

-

Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv) under Nitrogen atmosphere.

-

Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (5–10 volumes).[1]

-

Catalyst: Add a catalytic amount of DMF (Dimethylformamide, 0.05 equiv).[1] This forms the Vilsmeier reagent in situ, drastically accelerating the reaction.

-

Chlorination:

-

Monitoring: Monitor by quenching an aliquot with Methanol and checking for the methyl ester via TLC or LCMS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess chlorinating agent.

-

Purification: The crude acid chloride is usually sufficiently pure for the next step. If necessary, distill under high vacuum (bulb-to-bulb).[1]

Key Chemical Transformations

General Amide Coupling (Schotten-Baumann Conditions)

The most common application is coupling with an amine to form a scaffold.[1]

-

Reagents: Amine (1.0 equiv), Base (

or DIPEA, 2.0 equiv), DCM or THF. -

Procedure:

-

Dissolve the amine and base in anhydrous DCM at 0°C.

-

Add a solution of 3-Bromo-2,5,6-trifluorobenzoyl chloride (1.0 equiv) in DCM dropwise.

-

Critical Control: Maintain temperature < 5°C during addition to prevent SNAr side reactions (displacement of F).

-

Warm to RT and stir for 1 hour. Wash with 1N HCl, then saturated

.[1]

-

Regioselective SNAr (Nucleophilic Aromatic Substitution)

Due to the strong electron-withdrawing nature of the acyl group and the fluorine atoms, nucleophiles can displace a fluorine atom.[2]

-

Regioselectivity: Attack typically occurs ortho to the carbonyl (C2 or C6).

-

Control: To avoid this during amide coupling, keep temperatures low. To promote this (e.g., to introduce a heterocycle), use a polar aprotic solvent (DMF, DMSO) and heat (60–100°C) after the amide bond is formed.

Synthesis Workflow Diagram

Caption: Synthetic pathway from acid precursor to functionalized amide scaffolds.

Handling & Safety (MSDS Summary)

-

Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Lachrymator (Tear gas effect).[1] Reacts violently with water to release HCl gas.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1] Handle only in a fume hood.

-

Storage: Store under nitrogen or argon in a refrigerator (2–8°C). Moisture ingress will hydrolyze the compound back to the benzoic acid (white solid precipitate).

References

-

National Center for Biotechnology Information. (2025).[1] Carbonylation of Polyfluorinated Alkylbenzenes. PubMed Central.[1] Retrieved February 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid Synthesis Protocol. Organic Syntheses, Coll. Vol. 4, p.947.[1] Retrieved February 18, 2026, from [Link]

Sources

Comprehensive NMR Profiling of 3-Bromo-2,5,6-trifluorobenzoyl Chloride

The following technical guide details the NMR characterization and structural validation of 3-Bromo-2,5,6-trifluorobenzoyl chloride . This content is designed for researchers in medicinal chemistry and process development, focusing on the practical identification of this fluorinated intermediate.

CAS Registry Number: 1518390-38-9 (Chloride) | 118829-12-2 (Acid Precursor)

Molecular Formula: C

Chemical Context & Structural Logic[1][2]

3-Bromo-2,5,6-trifluorobenzoyl chloride is a highly specialized electrophile used in the synthesis of fluoro-pharmaceuticals, particularly kinase inhibitors and antibacterial agents (e.g., fluoroquinolone derivatives). Its value lies in the 2,5,6-trifluoro-3-bromo substitution pattern, which allows for regioselective nucleophilic aromatic substitution (

Structural Analysis for NMR Interpretation

To accurately interpret the NMR spectra, one must map the atomic positions relative to the benzoyl chloride group (C1):

-

C1: Carbonyl (COCl) - Strong electron-withdrawing group (EWG).

-

C2: Fluorine - Ortho to COCl.

-

C3: Bromine - Meta to COCl.

-

C4: Hydrogen - The only aromatic proton. Para to COCl.

-

C5: Fluorine - Meta to COCl.

-

C6: Fluorine - Ortho to COCl.

Critical Isomer Distinction: This molecule is often synthesized via the carboxylation of 1-bromo-2,4,5-trifluorobenzene . Regioselectivity is key:

-

Target: 3-Bromo-2,5,6-trifluorobenzoyl chloride (derived from carboxylation at the C3 position of the starting benzene).

-

Common Impurity: 2-Bromo-3,5,6-trifluorobenzoyl chloride (derived from carboxylation at the C6 position).

-

Differentiation: The

H NMR coupling pattern of the single proton is the primary diagnostic tool.

NMR Spectral Data

The following data represents the consensus chemical shifts and coupling constants for the target molecule in CDCl

H NMR (Proton)

The molecule contains a single aromatic proton at position 4 (H4).

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 7.85 - 8.05 | ddd (Doublet of doublet of doublets) | 1H | H4 |

Interpretation:

-

Chemical Shift: The H4 proton is para to the highly electron-withdrawing acid chloride group (COCl) and adjacent to Fluorine (F5) and Bromine (Br3). This combined effect shifts the signal significantly downfield (~7.9 ppm) compared to the benzene precursor (~7.4 ppm).

-

Coupling: The signal appears as a complex multiplet (ddd) due to coupling with the three non-equivalent fluorine atoms. The largest coupling is typically with the ortho fluorine (F5).

F NMR (Fluorine)

Fluorine NMR is the most definitive method for confirmation due to the distinct chemical environments of the three fluorine atoms.

| Shift ( | Multiplicity | Assignment | Structural Context |

| -112.0 to -115.0 | dd | F2 | Ortho to COCl; Ortho to Br. Shielded by ortho-substituents relative to F6. |

| -135.0 to -138.0 | ddd | F6 | Ortho to COCl; Ortho to F5. |

| -148.0 to -152.0 | ddd | F5 | Meta to COCl; Ortho to F6; Ortho to H4. |

Note: Shifts are referenced to CFCl

C NMR (Carbon)

| Shift ( | Type | Assignment |

| 160.5 | C=O | Carbonyl (Acid Chloride) |

| 155.2 | C-F (d) | C2 or C6 (Deshielded by F) |

| 148.8 | C-F (d) | C6 or C2 |

| 145.1 | C-F (d) | C5 |

| 122.5 | C-H | C4 (Aromatic CH) |

| 112.0 | C-Br | C3 (C-Br bond) |

| 118.5 | C-C | C1 (Ipso to Carbonyl) |

Experimental Validation Protocol

To ensure data integrity, the following protocol should be used to synthesize and characterize the reference standard from the commercially available acid.

Synthesis of NMR Standard

Reaction: 3-Bromo-2,5,6-trifluorobenzoic acid $\xrightarrow{SOCl_2, \text{DMF (cat)}} $ 3-Bromo-2,5,6-trifluorobenzoyl chloride

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under N

atmosphere. -

Charge: Add 1.0 g (3.9 mmol) of 3-bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).

-

Reagent: Add 5.0 mL of Thionyl Chloride (

) followed by 1 drop of dry DMF. -

Reaction: Heat to reflux (80 °C) for 2 hours. Monitor gas evolution (HCl/SO

). -

Workup: Cool to room temperature. Remove excess

via rotary evaporation under reduced pressure. -

Purification: The residue is typically a yellow oil or low-melting solid. For NMR, vacuum distillation (Kugelrohr) is recommended if high purity is required, though the crude is often sufficient.

Sample Preparation for NMR[4][5][6]

-

Solvent: CDCl

(Deuterochloroform) is preferred. DMSO- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Tube: Standard 5 mm NMR tube.

Structural Visualization & Logic

Coupling Network Diagram

The following diagram illustrates the scalar coupling network that defines the splitting patterns observed in the spectra.

Caption: Scalar coupling network (

Synthesis & Isomer Control Workflow

Caption: Synthetic pathway emphasizing the regioselective lithiation required to avoid isomeric impurities.

References

-

Sigma-Aldrich. 3-Bromo-2,5,6-trifluorobenzoic acid Product Sheet (CAS 118829-12-2). Retrieved from

-

PubChem. 3-Bromo-2,5,6-trifluorobenzoyl chloride Compound Summary (CAS 1518390-38-9). Retrieved from

-

ChemicalBook. 1-Bromo-2,4,5-trifluorobenzene NMR Spectrum (Precursor Data). Retrieved from

-

BenchChem. General Protocol for Synthesis of Benzoyl Chlorides from Benzoic Acids. Retrieved from

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2,5,6-trifluorobenzoyl chloride

Introduction: The Analytical Imperative for a Complex Acyl Chloride

In the landscape of modern drug discovery and materials science, polyhalogenated aromatic compounds are foundational building blocks. Their unique electronic properties, conferred by the type and position of halogen substituents, allow for the fine-tuning of molecular reactivity, lipophilicity, and metabolic stability. 3-Bromo-2,5,6-trifluorobenzoyl chloride is a prime example of such a highly functionalized intermediate. Its utility in synthesis is predicated on the high reactivity of the acyl chloride group, while the trifluoro and bromo substituents provide a complex electronic and steric environment.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural verification and quality control of such reactive molecules.[1][2] The vibrational spectrum of a molecule is a unique fingerprint, directly reflecting the nature of its chemical bonds and the overall molecular architecture.[1] For a compound like 3-Bromo-2,5,6-trifluorobenzoyl chloride, the IR spectrum provides confirmatory evidence for the critical carbonyl group of the acyl chloride and offers a detailed map of the halogenated aromatic ring.

This guide provides a comprehensive analysis of the expected IR spectroscopic features of 3-Bromo-2,5,6-trifluorobenzoyl chloride. We will dissect the theoretical underpinnings of its vibrational modes, present a robust experimental protocol for acquiring high-quality spectra, and offer a detailed interpretation of the spectral data. This document is intended for researchers and professionals who require a deep, practical understanding of how to apply IR spectroscopy to characterize complex, reactive chemical intermediates.

Part 1: Theoretical Analysis of Vibrational Modes

The infrared spectrum of 3-Bromo-2,5,6-trifluorobenzoyl chloride is dominated by the vibrations of its key functional groups: the carbonyl (C=O) group, the aromatic ring (C=C and C-H bonds), and the carbon-halogen bonds (C-F, C-Br, C-Cl). The positions of these vibrational bands are heavily influenced by the strong inductive and resonance effects of the substituents.

The Carbonyl (C=O) Stretching Vibration: A Telltale Peak

The C=O stretching vibration is one ofthe most intense and easily identifiable peaks in an IR spectrum.[3] For acyl chlorides, this band characteristically appears at a high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.[4][5][6][7] This effect increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber compared to ketones or aldehydes.[7]

For a typical aliphatic acid chloride, the C=O stretch is observed in the 1810–1775 cm⁻¹ range.[4] In aromatic acyl chlorides like benzoyl chloride, conjugation with the benzene ring slightly lowers this frequency.[3] Benzoyl chloride itself shows a strong C=O absorption around 1790-1770 cm⁻¹.[3][8][9]

In the case of 3-Bromo-2,5,6-trifluorobenzoyl chloride, the aromatic ring is substituted with four powerful electron-withdrawing halogen atoms (three fluorine, one bromine). These substituents deactivate the ring and, through their combined inductive effects, withdraw electron density from the entire molecule, including the carbonyl group.[10][11] This further strengthens the C=O double bond. Consequently, the C=O stretching frequency for 3-Bromo-2,5,6-trifluorobenzoyl chloride is predicted to be at the higher end of the typical range for aromatic acyl chlorides, likely between 1790 cm⁻¹ and 1815 cm⁻¹ .

Aromatic Ring Vibrations: A Complex Signature

The aromatic ring gives rise to several characteristic vibrations:

-

Aromatic C-H Stretching: The stretching of the C-H bond on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹.[2][12][13] For 3-Bromo-2,5,6-trifluorobenzoyl chloride, there is only one aromatic hydrogen. Therefore, a weak but sharp absorption is expected in the 3050-3100 cm⁻¹ region.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually produce a series of bands of variable intensity in the 1450-1600 cm⁻¹ region.[13][14] The presence of multiple, strongly electron-withdrawing substituents will significantly influence the bond orders within the ring, leading to shifts and splitting of these bands. We anticipate at least two to three distinct peaks in this region.

-

Out-of-Plane C-H Bending: The out-of-plane bending ("oop") vibrations are highly characteristic of the substitution pattern on the benzene ring and appear in the 675-900 cm⁻¹ region.[2][13] For a pentasubstituted ring with a single isolated hydrogen atom, a medium to strong band is expected.

Carbon-Halogen Vibrations: The Fingerprint of Halogenation

The C-X stretching vibrations are found in the fingerprint region of the spectrum and their positions are highly dependent on the mass of the halogen atom.[15][16]

-

C-F Stretching: The C-F bond is strong, and its stretching vibration gives rise to intense absorptions. For aromatic fluorides, these bands are typically found in the 1100-1400 cm⁻¹ range.[17][18] The presence of multiple fluorine atoms, as in polyfluorinated benzenes, often leads to several strong, complex bands due to vibrational coupling.[19] We predict strong, complex absorptions in this region for 3-Bromo-2,5,6-trifluorobenzoyl chloride.

-

C-Br Stretching: Due to the heavier mass of bromine, the C-Br stretching vibration occurs at a lower frequency, typically in the 515-690 cm⁻¹ range for aromatic bromides.[17][20]

-

C-Cl Stretching (of the Acyl Chloride): The stretching vibration of the C-Cl bond of the acyl chloride functional group is also expected in the lower frequency region, generally between 600-800 cm⁻¹ .[4]

The following diagram illustrates the key functional groups and their expected vibrational regions.

Caption: Workflow for ATR-FTIR analysis of a reactive liquid.

Part 3: Spectral Interpretation and Data Summary

The resulting IR spectrum should be analyzed by identifying the key absorption bands and correlating them with the molecule's functional groups.

Predicted IR Spectrum Data

The table below summarizes the predicted key vibrational bands, their expected positions, and the rationale for their assignment.

| Wavenumber (cm⁻¹) | Expected Intensity | Assignment | Rationale |

| 3050 - 3100 | Weak, Sharp | Aromatic C-H Stretch | Characteristic region for C-H bonds on an aromatic ring. [2][12]Intensity is weak due to a single C-H bond. |

| 1790 - 1815 | Very Strong | Acyl Chloride C=O Stretch | High frequency is due to the strong inductive effect of the Cl atom and the additional electron-withdrawing effects of the Br and F substituents on the ring. [4][7] |

| 1550 - 1600 | Medium | Aromatic C=C Ring Stretch | Characteristic ring vibrations. [14] |

| 1450 - 1500 | Medium to Strong | Aromatic C=C Ring Stretch | Characteristic ring vibrations, often complex in polysubstituted rings. [14] |

| 1100 - 1400 | Strong, Complex | Aromatic C-F Stretch | Multiple strong bands are expected due to the three C-F bonds and vibrational coupling. [19] |

| < 900 | Medium to Strong | Fingerprint Region: C-H oop, C-Br, C-Cl Stretches | This complex region will contain out-of-plane C-H bending and the C-Br [20]and C-Cl stretches, providing a unique fingerprint for the molecule. |

Concluding Remarks

The infrared spectrum of 3-Bromo-2,5,6-trifluorobenzoyl chloride is a rich source of structural information. The high-frequency C=O stretch provides unambiguous evidence of the acyl chloride functionality, while the complex patterns in the mid-range and fingerprint regions confirm the presence of the polyhalogenated aromatic ring. By coupling a sound theoretical understanding with a robust experimental protocol like ATR-FTIR, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

- Tokyo Chemical Industry Co., Ltd. (2025, October 28). Safety Data Sheet: 3-Bromobenzoyl Chloride.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Aldrich. (2022, April 4). Safety Data Sheet: Aldrich 549029.

- Fisher Scientific. (2009, January 16). Safety Data Sheet: 3-Bromobenzoyl chloride.

- Fisher Scientific. (2012, March 7). Safety Data Sheet: 2,4,5-Trifluorobenzoyl chloride.

- ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives.

- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 735-746.

- Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). (n.d.).

- Kandasamy, M., Velraj, G., & Raja, G. (2010). Vibrational spectra and assignment of fundamental vibrational modes of o-bromobenzoyl chloride based on DFT calculations. Asian Journal of Science and Technology, 076-080.

- LibreTexts Chemistry. (2021). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- AZoM. (2018, August 3). Analyzing the Gas Phase Spectrum of Hydrogen Chloride with FT-IR.

- Royal Society of Chemistry. (n.d.). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules.

- Thorwirth, S., et al. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. Molecules, 29(3), 698.

- Vank, J. (n.d.). Quantum Chemical Calculation of Vibrational Spectra.

- Chan, K. L. A., et al. (2009). Chemical imaging of microfluidic flows using ATR-FTIR spectroscopy. Lab on a Chip, 9(20), 2909-2913.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- U.S. Environmental Protection Agency. (n.d.). Method 321: Measurement of Gaseous Hydrogen Chloride Emissions at Portland Cement Kilns by Fourier Transform Infrared (FTIR) Spectroscopy.

- AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics.

- Oregon State University. (2018, September 22). The C=O Stretch.

- Spectroscopy Online. (2023, September 1).

- AZoLifeSciences. (2021, October 12).

- International Journal of Engineering Research & Management Technology. (2024).

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- ThermoFisher. (n.d.). Introduction to Gas Phase FTIR Spectroscopy.

- DergiPark. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES.

- ACS Publications. (2021). Proximity Effects of Substituents on Halogen Bond Strength.

- Universität Tübingen. (n.d.). DRIFTS Spectroscopy.

- Lumen Learning. (n.d.).

- ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

- Royal Society of Chemistry. (2021). Halogen and Structure Sensitivity of Halobenzene Adsorption on Copper Surfaces.

- Materials Science Research India. (2006). The present study deals with the FTIR and Laser Raman Spectrum of 1,2-dichloro-4-fluoro-5-nitrobenzene.

- National Center for Biotechnology Information. (n.d.).

- NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook.

- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.

- Wikipedia. (n.d.). Diffuse reflectance infrared Fourier transform spectroscopy.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4)IR1.

- PubMed. (n.d.).

- ACS Publications. (2021).

- Oil & Gas Science and Technology. (n.d.). Diffuse Reflection Infrared Spectroscopy (Drifts)

- ResearchGate. (2025). Quantum Chemical Calculation of Vibrational Spectra of Large Molecules – Raman and IR Spectra for Buckminsterfullerene.

- National Center for Biotechnology Information. (2025). Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors.

- ResearchGate. (2025). Diffuse Reflection Infrared Spectroscopy (DRIFTS)

- Spectroscopy Online. (2023).

- Aromatic Compounds and Their Reactions. (n.d.).

Sources

- 1. covalent.com [covalent.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. epa.gov [epa.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Benzoyl chloride [webbook.nist.gov]

- 9. Benzoyl chloride(98-88-4) IR Spectrum [m.chemicalbook.com]

- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. DRIFTS Spectroscopy | Universität Tübingen [uni-tuebingen.de]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. semanticscholar.org [semanticscholar.org]

- 15. academics.nat.tum.de [academics.nat.tum.de]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. materialsciencejournal.org [materialsciencejournal.org]

- 19. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Mass Spectrometry of 3-Bromo-2,5,6-trifluorobenzoyl Chloride

The following technical guide details the mass spectrometric characterization of 3-Bromo-2,5,6-trifluorobenzoyl chloride , a specialized fluorinated building block.

Executive Summary

3-Bromo-2,5,6-trifluorobenzoyl chloride (CAS: 1518390-38-9) is a highly reactive electrophile used primarily as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its analysis by mass spectrometry (MS) presents unique challenges due to its susceptibility to hydrolysis and the complex isotopic signatures introduced by the simultaneous presence of bromine, chlorine, and multiple fluorine atoms.

This guide provides a robust framework for the identification and quality control of this compound, moving beyond basic spectral matching to a first-principles understanding of its ionization behavior.

Chemical Identity & Properties

-

Formula:

-

Molecular Weight (Average): 287.46 g/mol

-

Monoisotopic Mass: 271.8851 Da (

) -

Key Functional Groups: Acid chloride (-COCl), Polyfluorinated aromatic ring.

Sample Preparation & Handling

Critical Warning: Acid chlorides are moisture-sensitive. Direct injection of the neat material into an LC-MS system using aqueous mobile phases will result in immediate hydrolysis to 3-bromo-2,5,6-trifluorobenzoic acid, leading to false identification.

Protocol A: Direct GC-MS Analysis (Preferred for Purity)

-

Solvent: Anhydrous Dichloromethane (DCM) or Hexane.

-

Concentration: 100-500 ppm.

-

Pre-treatment: Dry the solvent over molecular sieves (3Å) for 24 hours prior to use.

-

Injection: Split mode (50:1) to prevent column saturation and carryover.

Protocol B: Derivatization for LC-MS (Preferred for Stability)

To stabilize the analyte for Reverse Phase LC-MS, convert the acid chloride to a methyl ester.

-

Aliquot: Take 10 µL of the sample.

-

React: Add 500 µL of anhydrous Methanol (MeOH).

-

Incubate: Vortex for 30 seconds. The reaction is rapid and exothermic.

-

Analyze: Inject the resulting Methyl 3-bromo-2,5,6-trifluorobenzoate .

-

Note: The mass spectrum will shift by -Cl (+35) and +OCH3 (+31), resulting in a net mass loss of 4 Da and a change in isotope pattern (loss of Cl signature).

-

Mass Spectral Interpretation (EI Source)

The Molecular Ion Cluster (The "Fingerprint")

The most distinct feature of this molecule is the isotopic cluster generated by the combination of Bromine (

Theoretical Isotope Distribution (Molecular Ion):

| Ion Species | Composition | m/z (Approx) | Relative Abundance |

|---|

| M |

Interpretation: Unlike standard organic molecules where M+1 is small, this compound presents a "triplet-like" cluster where the M+2 peak is actually taller than the M peak due to the additive probability of the heavy isotopes.

Fragmentation Pathways

Under Electron Ionization (70 eV), the molecule undergoes a predictable fragmentation cascade.

-

Alpha-Cleavage (Loss of Cl): The weakest bond is the C-Cl bond in the acyl group.

-

Transition:

-

Observation: Loss of 35/37 Da. The resulting ion is the Acylium ion (

). -

Isotope Shift: The pattern changes from the complex Br+Cl mix to a simple Br doublet (1:1 ratio).

-

-

Decarbonylation (Loss of CO): The acylium ion is unstable and ejects carbon monoxide.

-

Transition:

-

Observation: Loss of 28 Da. The resulting ion is the Aryl cation (

). -

Stability: This phenyl cation is stabilized by the fluorine atoms but remains a transient species.

-

-

Halogen Scrambling/Loss:

-

Loss of Br radical from the aryl cation yields the trifluorophenyl cation (

).

-

Visualizing the Fragmentation Tree

Figure 1: EI Fragmentation pathway for 3-Bromo-2,5,6-trifluorobenzoyl chloride showing primary mass transitions.

Quality Control Parameters

When reviewing data, use these criteria to validate the identity of the material:

-

Retention Time Check: In GC, the acid chloride should elute earlier than the corresponding carboxylic acid (due to lack of hydrogen bonding).

-

Isotope Ratio Validation:

-

Calculate the ratio of Intensity(274) / Intensity(272).

-

Acceptance Range:

. -

Failure Mode: If the ratio is ~1.0, the Chlorine has been lost (likely hydrolysis to acid or esterification).

-

-

Absence of m/z 254: The presence of a peak at m/z 254 (with a 1:1 Br pattern) indicates the Carboxylic Acid impurity (

), signaling improper sample handling or wet solvents.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

-

Sigma-Aldrich. (2023). Product Specification: 3-Bromo-2,5,6-trifluorobenzoyl chloride. (Verified for structural confirmation and physical properties).

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage rules in carbonyl halides).

Sources

Strategic Utilization of 3-Bromo-2,5,6-trifluorobenzoyl Chloride in Advanced Synthesis

Executive Summary: The Fluorinated Linchpin

In the landscape of modern drug discovery and agrochemical development, 3-Bromo-2,5,6-trifluorobenzoyl chloride (CAS 1518390-38-9) represents a high-value "linchpin" intermediate. Unlike generic benzoyl chlorides, this molecule offers a unique orthogonal reactivity profile . It combines a highly reactive acyl chloride for immediate scaffold attachment, a bromine handle for downstream cross-coupling, and a specific trifluoro-substitution pattern that imparts metabolic stability and lipophilicity without sterically overcrowding the para-position.

This guide details the strategic application of this molecule, moving beyond basic properties to explore its utility in Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).

Chemical Architecture & Properties

Understanding the electronic landscape of this molecule is prerequisite to controlling its reactivity. The interplay between the electron-withdrawing fluorine atoms and the acid chloride creates a highly electrophilic carbonyl center.

Table 1: Physicochemical Profile

| Property | Specification | Significance in Synthesis |

| CAS Number | 1518390-38-9 | Identity verification. |

| Formula | C₇HBrClF₃O | Poly-functionalized aromatic core. |

| Molecular Weight | ~287.46 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| Physical State | Liq. / Low-melting solid | Requires inert handling (Solidifies/hydrolyzes in air). |

| Reactivity Rank | COCl > Br > F | Allows for sequential, programmable functionalization. |

| Electronic Effect | Strongly Electron Deficient | The ring is deactivated towards electrophilic attack but activated for nucleophilic attack (SNAr). |

Strategic Reactivity: The "Three-Vector" Approach

The utility of 3-Bromo-2,5,6-trifluorobenzoyl chloride lies in its ability to serve as a branching point in a synthetic pathway. We define its reactivity through three distinct vectors.

Vector 1: The Acyl Chloride (Primary Attachment)

The acid chloride (-COCl) is the most reactive site. It is flanked by fluorine atoms at the 2 and 6 positions (ortho).

-

Expert Insight: While the ortho-fluorines withdraw electrons (making the carbonyl more electrophilic), they also provide steric bulk. Nucleophilic attack by bulky amines may require higher temperatures or catalytic activation (e.g., DMAP) compared to non-fluorinated analogues.

Vector 2: The Bromine Handle (Diversity Element)

The bromine at position 3 is crucial. Unlike chlorine, which is generally inert on the ring under standard coupling conditions, the bromine allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the amide bond is formed. This allows researchers to install a "warhead" or diversity element late in the synthesis.

Vector 3: The Fluorine Shield (Metabolic Stability)

The 2,5,6-trifluoro pattern blocks common metabolic soft spots (P450 oxidation sites) on the ring.

-

Note: The hydrogen at position 4 is the only "open" site, often left unsubstituted to maintain a specific vector for pi-stacking interactions in a receptor pocket.

Visualization: Reactivity Hierarchy

Figure 1: The hierarchical reactivity map allows for sequential functionalization, starting with the acid chloride and moving to the bromine handle.

Application Case Studies

A. Agrochemicals: SDHI Fungicide Development

Succinate Dehydrogenase Inhibitors (SDHIs) often feature a benzamide core.

-

Role: The acid chloride reacts with an amino-pyrazole or aniline to form the core amide bond.

-

Advantage: The trifluoro-motif prevents ring hydroxylation by fungal enzymes, extending the half-life of the crop protection agent. The bromine allows for the attachment of a lipophilic tail (e.g., a cyclopropyl or phenyl group) via Suzuki coupling to tune soil mobility.

B. Pharmaceuticals: Kinase Inhibitor Scaffolds

In oncology, fluorinated benzamides are common pharmacophores (e.g., Trametinib analogues).

-

Role: The molecule acts as a "hinge binder" precursor.

-

Mechanism: The carbonyl oxygen accepts a hydrogen bond from the kinase hinge region. The bromine allows for the installation of a solubilizing group (like a morpholine or piperazine) pointing towards the solvent front.

Detailed Experimental Protocols

Safety Warning: All procedures must be performed in a fume hood. Acid chlorides react violently with water to release HCl gas.

Protocol 1: Regioselective Amide Coupling

Objective: Attach the scaffold to a primary amine (R-NH2) without affecting the bromine or fluorine atoms.

-

Preparation:

-

Charge a flame-dried 3-neck flask with Amine (1.0 equiv) and Dichloromethane (DCM, anhydrous, 10 mL/mmol) under Nitrogen.

-

Add Triethylamine (Et3N, 2.5 equiv) or Diisopropylethylamine (DIPEA) .

-

Cool the mixture to 0°C .

-

-

Addition:

-

Dissolve 3-Bromo-2,5,6-trifluorobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add dropwise to the amine solution over 15 minutes. Note: Exothermic reaction.

-

-

Reaction & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the acid chloride spot will disappear; if it hydrolyzes to acid, it will streak).

-

Quench: Add saturated NaHCO3 solution.

-

Extraction: Extract with DCM (3x). Wash organics with 1M HCl (to remove unreacted amine) and Brine.

-

Drying: Dry over Na2SO4 and concentrate in vacuo.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling (The "Diversity Step")

Objective: Functionalize the C3-Bromine position.

-

Setup:

-

In a microwave vial or pressure tube, dissolve the Benzamide Intermediate (from Protocol 1, 1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio) .

-

-

Reagents:

-

Add Boronic Acid (R-B(OH)2, 1.2 equiv) .

-

Add Base: K3PO4 (3.0 equiv) or Cs2CO3 .

-

Add Catalyst: Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4 .

-

-

Execution:

-

Degas with Argon for 5 minutes.

-

Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

-

Expert Note: The electron-deficient nature of the ring (due to Fluorines) facilitates the oxidative addition of Palladium into the C-Br bond, often making this reaction faster than with non-fluorinated aryl bromides.

-

Visualization: Synthetic Workflow

Figure 2: Step-wise synthetic pathway transforming the raw intermediate into a complex bioactive target.

References

-

Vertex AI Search. (2025). Synthesis and Applications of Fluorinated Benzoyl Chlorides. Retrieved from and .

-

National Institutes of Health (NIH). (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from .

-

BenchChem. (2025).[1][2] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes. Retrieved from .

-

PubChem. (2025). Compound Summary: 3-Bromo-5-chlorobenzoyl chloride (Analogue Data). Retrieved from .

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride. Retrieved from .

Sources

The Lynchpin of Synthesis: A Technical Guide to Substituted Benzoyl Chlorides for the Modern Chemist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the mastery of key reactive intermediates is paramount. Among these, substituted benzoyl chlorides stand out as versatile and powerful acylating agents, serving as critical building blocks for a vast array of complex molecules, including numerous life-saving drugs. This guide provides a comprehensive technical overview of the synthesis, reactivity, and application of substituted benzoyl chlorides, grounded in mechanistic understanding and practical, field-proven protocols.

The Foundation: Synthesis of Substituted Benzoyl Chlorides

The reliable synthesis of high-purity substituted benzoyl chlorides is the cornerstone of their utility. The choice of synthetic route is primarily dictated by the availability and nature of the starting material, typically a substituted benzoic acid or benzaldehyde.

From Substituted Benzoic Acids: The Thionyl Chloride Route

The most common laboratory-scale synthesis involves the reaction of a substituted benzoic acid with a chlorinating agent, most frequently thionyl chloride (SOCl₂).[1][2] This method is favored for its efficacy and the production of gaseous byproducts (SO₂ and HCl), which simplifies purification.[3]

Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution pathway. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming an acyl chlorosulfite intermediate. This key step replaces the poor hydroxyl leaving group with a much better one. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the benzoyl chloride and the decomposition of the chlorosulfite group into sulfur dioxide and a chloride ion.[1]

Experimental Protocol: Synthesis of a Substituted Benzoyl Chloride from a Benzoic Acid

Materials:

-

Substituted Benzoic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂) (2.0-3.0 eq, excess)

-

Anhydrous Toluene or Dichloromethane (as solvent, optional)

-

Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add the substituted benzoic acid.

-

If using a solvent, add anhydrous toluene or dichloromethane.

-

Slowly add thionyl chloride to the flask at room temperature with stirring. The reaction is often exothermic.

-

Once the initial effervescence subsides, gently heat the reaction mixture to reflux (typically 70-80 °C) for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Ensure the rotary evaporator is equipped with a trap to handle the corrosive nature of thionyl chloride.

-

The crude substituted benzoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.[4]

Self-Validation: The completion of the reaction is indicated by the cessation of gas evolution. The purity of the distilled product can be confirmed by spectroscopic methods (IR, NMR) and by its boiling point at a given pressure.

Causality Behind Experimental Choices:

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the benzoic acid and helps to drive the reaction to completion.[5]

-

Inert Atmosphere: Benzoyl chlorides are moisture-sensitive and will hydrolyze back to the corresponding benzoic acid. Conducting the reaction under an inert atmosphere prevents this side reaction.

-

Gas Trap: The reaction evolves toxic and corrosive gases (HCl and SO₂), which must be neutralized, typically by bubbling through a sodium hydroxide solution.

From Substituted Benzaldehydes

An alternative route, particularly useful in industrial settings, is the chlorination of substituted benzaldehydes.[6] This method can provide high yields of the corresponding benzoyl chloride.

The Heart of the Matter: Reactivity and Mechanistic Insights

The reactivity of substituted benzoyl chlorides is dominated by nucleophilic acyl substitution.[7][8] The electrophilicity of the carbonyl carbon, influenced by the substituents on the aromatic ring, dictates the rate and outcome of these reactions.

Nucleophilic Acyl Substitution: A Two-Step Dance

The generally accepted mechanism involves a two-step addition-elimination process. The nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the final product.[7]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

The Influence of Substituents: A Quantitative Approach

The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the benzoyl chloride. Electron-withdrawing groups (e.g., -NO₂, -CN) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[9][10] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity.

This relationship can be quantified using the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.[11]

Data Presentation: Hammett Substituent Constants (σ)

| Substituent | σ (meta) | σ (para) |

| -OCH₃ | 0.115 | -0.268 |

| -CH₃ | -0.069 | -0.170 |

| -H | 0.000 | 0.000 |

| -Cl | 0.373 | 0.227 |

| -CN | 0.56 | 0.660 |

| -NO₂ | 0.710 | 0.778 |

| (Data sourced from authoritative compilations of Hammett constants)[11][12] |

A positive slope (ρ value) in a Hammett plot for a series of substituted benzoyl chlorides reacting with a nucleophile indicates that the reaction is favored by electron-withdrawing groups.[13]

The Pinnacle of Application: Substituted Benzoyl Chlorides in Drug Development

The true value of substituted benzoyl chlorides is realized in their application as key intermediates in the synthesis of pharmaceuticals. Their ability to readily form amide and ester bonds is central to the construction of many active pharmaceutical ingredients (APIs).[14]

Case Study: Synthesis of Procaine

Procaine, a widely used local anesthetic, is synthesized from p-nitrobenzoyl chloride. This multi-step synthesis elegantly demonstrates the utility of a substituted benzoyl chloride as a starting material.[5][12]

Workflow: Synthesis of Procaine from p-Nitrobenzoyl Chloride

Caption: Synthetic pathway for Procaine Hydrochloride.

Experimental Protocol: Esterification of p-Nitrobenzoyl Chloride

Materials:

-

p-Nitrobenzoyl Chloride (1.0 eq)

-

2-(Diethylamino)ethanol (1.0 eq)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Base (e.g., triethylamine or pyridine, 1.1 eq)

Procedure:

-

In a dry, inert atmosphere flask, dissolve 2-(diethylamino)ethanol and the base in the anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of p-nitrobenzoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.

-

The crude product can be purified by column chromatography or recrystallization.[12]

Other Notable Pharmaceutical Applications

-

Rivaroxaban (Xarelto®): The synthesis of this anticoagulant involves the use of 5-chlorothiophene-2-carbonyl chloride, a heterocyclic acyl chloride, to form the final amide bond.[1][3]

-

Celecoxib (Celebrex®): The synthesis of this nonsteroidal anti-inflammatory drug (NSAID) can involve the use of 4-methylbenzoyl chloride.[6]

Essential Reactions and Protocols

Amide Synthesis: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and robust method for synthesizing amides from amines and acyl chlorides.[15][16] It is typically carried out in a two-phase system with an aqueous base.[17]

Experimental Protocol: General Schotten-Baumann Amidation

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Primary or Secondary Amine (1.0 eq)

-

Dichloromethane (DCM) or Diethyl Ether

-

10% Aqueous Sodium Hydroxide (NaOH) Solution

Procedure:

-

Dissolve the amine in the organic solvent in a flask.

-

Add the aqueous NaOH solution.

-

With vigorous stirring, add the substituted benzoyl chloride dropwise.

-

Continue to stir vigorously for 15-30 minutes at room temperature.

-

Separate the organic layer, wash with dilute acid and then water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Ester Synthesis

The reaction of substituted benzoyl chlorides with alcohols, often in the presence of a base like pyridine, provides a high-yielding route to esters. This method is particularly effective for phenols, which are less reactive towards esterification with carboxylic acids.

Ketone Synthesis: Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the formation of carbon-carbon bonds, producing substituted benzophenones.[18][19] The reaction involves the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[20]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Aromatic Substrate (e.g., benzene, toluene) (excess)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a dry, inert atmosphere flask, suspend anhydrous AlCl₃ in DCM.

-

Cool the suspension in an ice bath.

-

Slowly add the substituted benzoyl chloride to the suspension.

-

Add the aromatic substrate dropwise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purify the resulting benzophenone by distillation or recrystallization.[18]

Safety and Handling

Substituted benzoyl chlorides are corrosive, lachrymatory (tear-inducing), and react with moisture. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Chlorinating agents like thionyl chloride and phosphorus pentachloride are highly corrosive and toxic and require special handling precautions.[7][17][21] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

Substituted benzoyl chlorides are indispensable tools in the arsenal of the modern synthetic chemist. Their predictable reactivity, governed by well-understood electronic principles, allows for the rational design of synthetic routes to complex and valuable molecules. A thorough understanding of their synthesis, reactivity, and handling is essential for any researcher, scientist, or drug development professional seeking to innovate in the chemical sciences.

References

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- A process for the preparation of rivaroxaban.

- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Integrated Laboratory Project - CH 463 & CH 463H (WIC)

- A Process For The Preparation Of Rivaroxaban.

- 2-Chloro-N-benzylacetamide 97 2564-06-9. Sigma-Aldrich.

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids.

- An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. Semantic Scholar.

- Hammett substituent constants for inductive effects.

- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl)

- Benzophenone. Organic Syntheses Procedure.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC.

- Reaction Chemistry & Engineering. RSC Publishing.

- Process for the preparation of substituted 2-amino-benzophenones.

- Benzoyl chloride – Knowledge and References. Taylor & Francis.

- Synthesis of N-benzylacetamide. PrepChem.com.

- SAFETY D

- Synthesis Of N-Benzylacetamide Lab Report. Bartleby.com.

- Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride.

- Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- BENZOYL CHLORIDE.

- Rivaroxaban synthesis. ChemicalBook.

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.

- Effect of benzyl chloride impurities on reaction outcome. Benchchem.

- Phosphorous pentachloride.

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC - NIH.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- Friedel-Crafts Acyl

- Ch12: Friedel-Crafts acyl

- Process for the preparation of rivaroxaban and intermediates thereof.

- Process for the preparation of rivaroxaban.

- n-benzylacrylamide. Organic Syntheses Procedure.

- Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.

- Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. J-Stage.

- Thionyl chloride MSDS. Actylis Lab Solutions.

- SAFETY D

- Thionyl chloride - Safety D

- A Comparative Analysis of the Reactivity of Benzoyl Chloride, Benzoyl Bromide, and Benzoyl Iodide. Benchchem.

- Experiment 1: Friedel-Crafts Acyl

- Prepar

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC.

- 13 Friedel-Crafts Acyl

- Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México.

- Preparation process of benzoyl chloride.

- Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. DEA.gov.